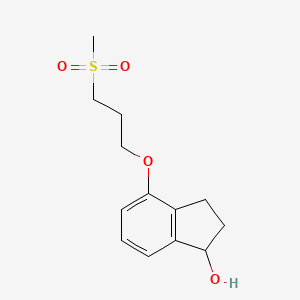

4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol

Description

4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C13H18O4S. It is characterized by its unique structure, which includes a methanesulfonyl group attached to a propoxy chain, linked to an inden-1-ol core

Properties

IUPAC Name |

4-(3-methylsulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-18(15,16)9-3-8-17-13-5-2-4-10-11(13)6-7-12(10)14/h2,4-5,12,14H,3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWSGDGJFXBFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCOC1=CC=CC2=C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dihydro-1H-inden-1-ol as the starting material.

Propoxylation: The hydroxyl group of the inden-1-ol is converted to a propoxy group through a reaction with 3-chloropropyl methanesulfonate.

Purification: The resulting product is purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Substitution reactions can occur at various positions on the inden-1-ol core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol exhibit potential anticancer properties. Studies have focused on the ability of such compounds to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of indene structures have shown promising results in targeting specific cancer pathways, making them candidates for further pharmacological development.

2. Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems positions these compounds as potential therapeutic agents for conditions like Alzheimer's disease.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. The compound may inhibit pro-inflammatory cytokines and enzymes, presenting a pathway for developing new anti-inflammatory drugs.

Materials Science Applications

1. Polymer Chemistry

In materials science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with tailored mechanical and thermal characteristics.

2. Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been studied due to its potential to improve adhesion properties and resistance to environmental factors. Research indicates that such formulations can provide better durability and performance in industrial applications.

Cosmetic Formulations

1. Skin Care Products

The cosmetic industry has shown interest in incorporating this compound into skin care products due to its moisturizing and soothing properties. Formulations containing this compound have been tested for their effectiveness in enhancing skin hydration and reducing irritation.

2. Stability and Efficacy Studies

Extensive studies are conducted to evaluate the stability of cosmetic formulations containing this compound. These studies assess the interactions between ingredients and the overall safety profile of the product before market introduction.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of indene derivatives on breast cancer cell lines. The findings demonstrated a significant reduction in cell viability when treated with synthesized analogs of this compound, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In another research article, scientists investigated the neuroprotective effects of indene derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative damage, highlighting their therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 4-(3-methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol can be compared to other similar compounds, such as:

Indenols: Other indenol derivatives with different substituents.

Methanesulfonates: Compounds containing methanesulfonyl groups attached to various structures.

Biological Activity

4-(3-Methanesulfonylpropoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C13H18O4S. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to metabolic diseases and receptor modulation.

- Molecular Weight : 270.35 g/mol

- CAS Number : 1354951-39-5

- Structure : The compound features a methanesulfonyl group attached to a propoxy chain and a dihydroindenol moiety, which contributes to its unique biological properties.

Research indicates that this compound may act as an agonist for certain G-protein coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1). This receptor is involved in the regulation of insulin secretion and glucose metabolism, making it a target for the treatment of type 2 diabetes and related metabolic disorders .

Biological Activity

Metabolic Effects :

Studies have shown that compounds similar to this compound can influence metabolic pathways by enhancing insulin sensitivity and promoting glucose uptake in muscle cells. This effect is particularly beneficial for managing conditions such as obesity and dyslipidemia associated with type 2 diabetes .

Pharmacological Studies :

In vitro studies have demonstrated that this compound can stimulate insulin secretion from pancreatic beta cells in response to glucose. This mechanism is crucial for maintaining blood sugar levels and preventing hyperglycemia in diabetic patients .

Case Study 1: Insulin Sensitivity Enhancement

A study conducted on animal models indicated that administration of this compound resulted in a significant reduction in blood glucose levels postprandially. The compound was shown to enhance insulin sensitivity by modulating the expression of key genes involved in glucose metabolism.

Case Study 2: Cardiovascular Health

Another investigation focused on the cardiovascular implications of this compound. Findings suggested that it may reduce lipid accumulation in vascular tissues, thereby potentially lowering the risk of atherosclerosis and other cardiovascular diseases associated with metabolic syndrome.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.